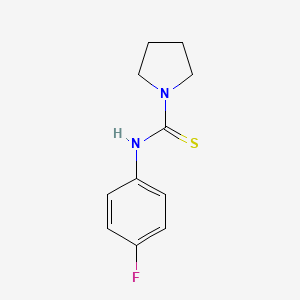

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDGTYCVRPYQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)pyrrolidine-1-carbothioamide typically involves multi-step reactions. One common method starts with the commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. This compound undergoes a series of nucleophilic substitution reactions and ester hydrolysis to yield the target compound . The reaction conditions often include the use of specific reagents and catalysts to facilitate the nucleophilic substitution and hydrolysis steps.

Industrial Production Methods

While detailed industrial production methods for N-(4-fluorophenyl)pyrrolidine-1-carbothioamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Substitution Reactions

The pyrrolidine ring and carbothioamide group enable nucleophilic and electrophilic substitution. For example:

-

Alkylation : The secondary amine group in pyrrolidine can undergo alkylation via reductive amination, as demonstrated in related pyrrolidine derivatives .

-

Thioamide Functionalization : The carbothioamide group reacts with bromoketones to form thiazole derivatives via the Hantzsch thiazole synthesis, a reaction observed in analogous compounds .

Condensation Reactions

These reactions often involve the carbothioamide group:

-

Thioamide to Thiazole Conversion : Treatment with α-bromoketones under Hantzsch conditions yields thiazole derivatives. For instance, compound 68 (a thioamide) reacts with α-bromoketones to form thiazoles 69 and 70 .

-

Amide Coupling : Conversion of carboxylic acids to carboxamides via activation with reagents like CDI (1,1′-carbonyldiimidazole) has been reported in structurally similar compounds .

Cyclization Reactions

The compound’s structure permits intramolecular cyclization:

-

Dehydrative Cyclization : Base-catalyzed cyclization of hydrazine derivatives can form 1,2,4-triazole rings, as seen in the synthesis of compound 16b from 15b .

-

Pyrrolidinone Ring Formation : Interactions with itaconic acid or related dicarboxylic acids can generate pyrrolidinone rings, a reaction observed in pyrrolidine-based hydrazides .

Functional Group Transformations

Key transformations include:

-

Thioamide to Amide : Hydrolysis of thioamides to amides using basic conditions, followed by conversion to carboxamides .

-

Reductive Amination : Synthesis of N-methylpyrrolidine derivatives via reductive amination with paraformaldehyde and NaBH(OAc)₃ .

Comparative Reaction Data

Key Research Findings

Scientific Research Applications

Pharmaceutical Development

Potential as a Lead Compound:

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide is being investigated as a lead compound in drug discovery due to its unique structural features that may influence biological activity. The presence of the fluorine atom and the carbothioamide group allows for potential interactions with biological targets, making it a candidate for further research in pharmacology.

Biological Activity:

The compound's structure suggests it may participate in hydrogen bonding, which is crucial for enzyme inhibition and receptor targeting. Preliminary studies indicate that similar compounds have shown promise against various pathogens, including bacteria and fungi .

Case Studies:

- A study on related compounds demonstrated significant antimicrobial activity against Mycobacterium species, highlighting the importance of electronic and steric properties in determining biological efficacy .

- Another investigation into pyrrolidine derivatives revealed their potential as inhibitors of MDM2, a protein involved in cancer progression, suggesting that N-(4-fluorophenyl)pyrrolidine-1-carbothioamide may exhibit similar inhibitory effects .

Material Science

Applications in Material Chemistry:

The unique chemical structure of N-(4-fluorophenyl)pyrrolidine-1-carbothioamide allows it to be explored in material science applications. Its ability to form hydrogen bonds can be utilized in creating novel materials with specific properties such as enhanced stability or reactivity.

Synthesis and Derivatives:

The synthesis of this compound typically involves multi-step organic reactions that can be optimized to yield various derivatives. These derivatives can exhibit altered physical and chemical properties, which can be tailored for specific applications in materials science.

Antimicrobial and Antiviral Activities

Broad-Spectrum Antimicrobial Potential:

Research has indicated that compounds with structural similarities to N-(4-fluorophenyl)pyrrolidine-1-carbothioamide possess significant antimicrobial properties. For instance, studies have shown effectiveness against Staphylococcus aureus and various fungal strains, suggesting that this compound could be effective against a range of microbial pathogens .

Mechanism of Action:

The antimicrobial activity is often linked to the ability of these compounds to interact with microbial cell membranes or inhibit essential enzymatic pathways. Investigations into the structure-activity relationships (SAR) have provided insights into how modifications to the pyrrolidine core can enhance potency against specific pathogens .

Toxicological Studies

Safety Profile Assessment:

As with any new compound intended for pharmaceutical use, assessing the safety profile of N-(4-fluorophenyl)pyrrolidine-1-carbothioamide is crucial. Toxicological studies are necessary to evaluate cytotoxicity and potential side effects associated with its use. Preliminary findings suggest that certain derivatives exhibit low cytotoxicity while maintaining antimicrobial efficacy .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Lead compound for drug discovery; potential enzyme inhibitors | Promising activity against Mycobacterium species |

| Material Science | Utilization in novel materials; synthesis of derivatives | Enhanced stability and reactivity possible |

| Antimicrobial Activity | Broad-spectrum effectiveness against bacteria and fungi | Significant efficacy shown in SAR studies |

| Toxicological Studies | Assessment of safety profile; evaluation of cytotoxicity | Low cytotoxicity observed in preliminary studies |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-Phenylpyrrolidine-1-carbothioamide

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

N-[4-(Trifluoromethyl)phenyl]-1-pyrrolidinecarbothioamide

- Structure : Features a stronger electron-withdrawing trifluoromethyl (–CF₃) group.

- Molecular Weight : 274.31 g/mol, heavier than the 4-fluoro analog due to the CF₃ group .

- Reactivity : The –CF₃ group enhances metabolic stability and lipophilicity, which is advantageous in drug design.

Functional Group Variations

Thioamide vs. Carboxamide

- Hydrogen Bonding : Thioamides (N-(4-fluorophenyl)pyrrolidine-1-carbothioamide) form N–H⋯S bonds, while carboxamides (e.g., N-(4-chlorophenyl)pyrrolidine-1-carboxamide) engage in N–H⋯O interactions. Sulfur’s larger atomic size and lower electronegativity weaken hydrogen-bond strength compared to oxygen .

- Conformational Flexibility : Thioamide groups exhibit greater rotational freedom due to longer C–S bonds (1.68–1.72 Å) versus C–O bonds (1.23 Å) .

Heterocyclic Modifications

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Structure : Incorporates a 5-oxopyrrolidine and a thiadiazole ring.

- Complexity : The thiadiazole moiety introduces additional hydrogen-bond acceptors (N, S) and enhances rigidity .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Table 2: Hydrogen-Bonding Parameters

| Compound | Donor-Acceptor Pair | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| N-Phenylpyrrolidine-1-carbothioamide | N–H⋯S | 2.38 | 165 | |

| N-(4-Chlorophenyl)pyrrolidine-1-carboxamide | N–H⋯O | 2.08 | 172 |

Key Research Findings

Substituent Impact : Fluorine and chlorine substituents enhance dipole interactions but differ in steric and electronic effects. Fluorine’s smaller size minimizes steric hindrance, favoring tighter crystal packing compared to chlorine .

Thioamide Utility : Thioamides are less prone to hydrolysis than carboxamides, making them more stable in biological environments .

Conformational Dynamics : Pyrrolidine rings in these compounds often adopt envelope or twisted conformations, influencing molecular recognition properties .

Biological Activity

N-(4-fluorophenyl)pyrrolidine-1-carbothioamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-fluorophenyl)pyrrolidine-1-carbothioamide is C₁₄H₁₉FN₂OS, with a molecular weight of approximately 282.38 g/mol. The compound features a pyrrolidine ring, a carbothioamide functional group, and a fluorinated aromatic ring. These structural elements contribute to its diverse interactions in biological systems.

1. Antimicrobial Activity

Research indicates that carbothioamide derivatives, including N-(4-fluorophenyl)pyrrolidine-1-carbothioamide, may exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the fluorine atom in the aromatic ring is hypothesized to enhance lipophilicity, which can improve antimicrobial activity.

2. Enzyme Inhibition

Carbothioamides are known for their potential as enzyme inhibitors. Studies on similar compounds have demonstrated their ability to inhibit enzymes critical for bacterial survival, such as InhA in Mycobacterium tuberculosis . The specific interactions of N-(4-fluorophenyl)pyrrolidine-1-carbothioamide with target enzymes remain to be fully elucidated but are an area of active investigation.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of specific functional groups in modulating biological activity. For example, modifications in the aromatic substituents or the introduction of heterocycles can significantly alter the potency and selectivity against various biological targets .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chloro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide | Chlorine instead of fluorine | Potentially different activity profile |

| N-(4-fluorophenyl)pyrrolidine-1-carbothioamide | Lacks isopropoxy group | Simpler structure may lead to varied reactivity |

| 2-Isopropoxy-N-(4-fluorophenyl)thiazole | Thiazole ring | Different properties due to ring structure |

Case Study 1: Antibacterial Evaluation

In a comparative study of pyrrolyl derivatives, N-(4-fluorophenyl)pyrrolidine-1-carbothioamide was evaluated alongside other compounds for its antibacterial properties against Mycobacterium tuberculosis. The results indicated that while it showed promising activity, further optimization of its structure could enhance its effectiveness .

Case Study 2: Antioxidant Activity

Another study explored the antioxidant potential of similar pyrrolidine derivatives. The findings suggested that compounds with specific functional groups exhibited significant antioxidant activities, which could be beneficial in therapeutic applications . While direct data on N-(4-fluorophenyl)pyrrolidine-1-carbothioamide's antioxidant capacity is limited, its structural similarities suggest potential in this area.

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)pyrrolidine-1-carbothioamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-fluorophenyl isothiocyanate with pyrrolidine under inert conditions (e.g., dry THF or DCM at 0–25°C) . Yield optimization requires careful control of stoichiometry (1:1 molar ratio), temperature (prolonged stirring at room temperature), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>98%) is confirmed by HPLC, and intermediates should be characterized by H/C NMR to monitor thioamide bond formation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing N-(4-fluorophenyl)pyrrolidine-1-carbothioamide?

- Spectroscopy : IR confirms the C=S stretch (∼1250–1000 cm), while H NMR identifies the pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and aromatic protons (δ 6.8–7.2 ppm, doublets) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) resolves the molecular geometry. Data refinement via SHELXL-2018 (R-factor < 0.05) confirms bond lengths (C–S: ∼1.68 Å) and intermolecular N–H···S hydrogen bonding .

Q. How does the fluorophenyl substituent influence the compound’s electronic and steric properties?

The electron-withdrawing fluorine atom increases the electrophilicity of the aromatic ring, enhancing reactivity in substitution reactions. Steric effects are minimal due to the para position, allowing planar alignment with the pyrrolidine-thioamide moiety. Computational studies (DFT, B3LYP/6-31G*) predict a dipole moment of ∼4.2 D, favoring polar solvent interactions .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data between N-(4-fluorophenyl)pyrrolidine-1-carbothioamide and its chloro/methyl analogs?

Structural variations arise from substituent electronegativity. For example, the C–S bond in the fluorophenyl derivative (1.68 Å) is shorter than in the chlorophenyl analog (1.70 Å) due to fluorine’s stronger inductive effect . Hydrogen-bonding patterns also differ: N–H···S interactions dominate in thioamides, while carboxamides exhibit N–H···O motifs. High-resolution SCXRD (≤ 0.8 Å resolution) and Hirshfeld surface analysis clarify these differences .

Q. How can computational modeling predict the compound’s potential as a enzyme inhibitor or ligand?

Molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX (PDB: 3IAI) reveals binding affinity (ΔG ≈ −8.2 kcal/mol) via thioamide–zinc coordination and fluorophenyl hydrophobic interactions . MD simulations (100 ns, AMBER force field) assess stability, with RMSD < 2.0 Å indicating robust binding. Experimental validation via enzyme inhibition assays (IC determination) is required to confirm predictions .

Q. What experimental designs address low reproducibility in biological activity studies of this compound?

- In vitro assays : Use standardized cell lines (e.g., HeLa or MCF-7) with controls for cytotoxicity (MTT assay) and batch-to-batch compound consistency (HPLC purity > 98%) .

- Data normalization : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and triplicate measurements to mitigate variability.

- Meta-analysis : Compare results across analogs (e.g., N-(4-chlorophenyl)pyrrolidine-1-carboxamide) to isolate fluorine-specific effects .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Accelerated stability studies (40°C/75% RH, 6 months) show degradation < 5% in amber vials under argon. Polar solvents (e.g., DMSO) induce hydrolysis at > 30°C, forming 4-fluoroaniline and pyrrolidine-1-carbothioic acid. Storage recommendations: −20°C in anhydrous DMSO or solid state with desiccants .

Methodological Considerations

- Synthetic Challenges : Trace moisture leads to thiourea byproducts; use molecular sieves or Schlenk techniques .

- Crystallization : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals .

- Data Contradictions : Cross-validate spectral data with analogs (e.g., N-phenylpyrrolidine-1-carbothioamide) to distinguish substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.